5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-16(12-20)8-9-17(22-14)18(24)23-19(2,13-21)11-10-15-6-4-3-5-7-15/h3-9H,10-11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKKOUCNKBGEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide is a synthetic organic compound with potential biological activities that make it of interest in pharmaceutical research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide
- Molecular Formula : CHNO
- Molecular Weight : 295.36 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of intermediates through nucleophilic substitutions and cyclization reactions. The following steps outline a common synthetic route:
- Formation of Acid Chloride : Reacting 6-methylpyridine-2-carboxylic acid with thionyl chloride.
- Nucleophilic Substitution : The acid chloride reacts with a suitable amine to form the desired carboxamide.
Biological Activity
The biological activity of 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide has been investigated in various studies, focusing on its potential as an enzyme inhibitor and receptor modulator.
The compound's biological effects are primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It may inhibit certain enzymes involved in metabolic pathways.
- Receptors : The compound can bind to receptors, modulating their activity and influencing physiological responses.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study demonstrated that derivatives of pyridine carboxamides exhibit significant inhibition of xanthine oxidase, suggesting potential applications in treating hyperuricemia and gout .
- Anticancer Activity : Research indicated that similar compounds have shown cytotoxic effects against various cancer cell lines, highlighting the potential for developing anticancer agents .
- Neuroprotective Effects : Some studies have suggested that pyridine-based compounds may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituent variations and inferred properties.
Table 1: Key Structural Differences and Similarities
Key Observations:
Core Structure Variations: The target compound retains a pyridine core, whereas analogs in and are 1,4-dihydropyridines, which are redox-active and commonly used in calcium channel modulation .
Substituent Impact: Cyano Groups: All compounds feature a 5-cyano group, which enhances electron-withdrawing effects and may stabilize binding interactions. Sulfur-Containing Moieties: Compounds in and incorporate sulfanyl or thioether linkages (e.g., phenacylsulfanyl), which are absent in the target compound. These groups may influence metabolic stability or redox behavior . Aromatic Substituents: The target compound’s 4-phenylbutan-2-yl group contrasts with thiophene () or furyl () rings in analogs. Thiophene and furyl groups are smaller and more electron-rich, possibly altering binding pocket compatibility.
Pharmacological Implications: Dihydropyridines in and are structurally aligned with calcium channel blockers (e.g., nifedipine analogs), but the target compound’s pyridine core lacks the reduced ring system critical for this activity.
Research Findings and Data Gaps
- Synthetic Feasibility: No synthesis routes for the target compound are described in the evidence. However, analogs in and were synthesized via multicomponent Hantzsch-type reactions, suggesting possible parallels .
- Toxicity and Safety: highlights that cyano-containing compounds like 2-Cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological data . This caution likely extends to the target compound due to structural similarities.
- Bioactivity Data: No IC50 values, solubility, or binding affinity data are available for the target compound. In contrast, dihydropyridine analogs in were tested for antimicrobial or enzyme-inhibitory activity, though results are unspecified.
Q & A
Q. What are the critical steps for synthesizing 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide with high yield and purity?
A robust synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key considerations include:
- Catalyst selection : Trisodium citrate dihydrate or acidic/basic conditions to optimize intermediate formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous ethanol improves crystallization .
- Temperature control : Maintaining 60–80°C during condensation prevents side reactions .
Post-synthesis, purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How is the molecular structure of this compound validated in academic research?
Structural characterization employs:
- Spectroscopy : H/C NMR confirms substituent positions and cyano group integration. IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches .
- X-ray crystallography : Resolves stereochemistry and confirms the dihydropyridine ring conformation in solid-state studies .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to calcium channels or inflammatory enzymes?
- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., L-type calcium channels) by analyzing binding energy (ΔG) and hydrogen-bond networks. For example, the cyano group may form polar interactions with Arg residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, calculating root-mean-square deviation (RMSD) to evaluate conformational changes .
- QSAR models : Correlate substituent electronegativity (e.g., cyano vs. methoxy) with IC values from in vitro assays .
Q. What experimental designs address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation. Poor in vivo bioavailability may stem from rapid CYP3A4 metabolism .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, followed by in vivo hydrolysis to the active form .
- Toxicokinetic profiling : Compare plasma concentration-time curves (AUC, C) across species to adjust dosing regimens .
Q. How can researchers optimize reaction conditions to mitigate side reactions during scale-up synthesis?
- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2 factorial design identified 70°C and 1.2 eq. catalyst as optimal for minimizing byproducts .
- Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time from hours to minutes and improving reproducibility .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Data Analysis and Contradiction Resolution
Q. What statistical approaches resolve contradictions in biological activity data across studies?
- Meta-analysis : Pool IC values from multiple assays (e.g., calcium flux vs. patch-clamp) using random-effects models to account for inter-study variability .
- Bland-Altman plots : Visualize systematic biases between assay platforms (e.g., fluorescence-based vs. electrophysiology) .
- Sensitivity analysis : Test if activity discrepancies correlate with assay pH or temperature (e.g., protonation state affecting ligand-receptor binding) .
Q. How should researchers validate unexpected results in SAR (Structure-Activity Relationship) studies?
- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
- Synthetic replicates : Re-synthesize analogs with inverted substituent positions to rule out regioisomer contamination .
- Crystallographic validation : Resolve co-crystal structures to confirm binding modes hypothesized from docking studies .
Methodological Innovations
Q. What emerging computational tools enhance the study of this compound’s reactivity?
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states, aiding in mechanistic studies .
- Machine learning : Train models on existing kinetic data to predict optimal conditions for novel derivatives (e.g., random forests for yield prediction) .
Q. How can AI-driven platforms accelerate the discovery of derivatives with improved selectivity?
- Generative chemistry networks : Propose novel analogs by combining pyridine and carboxamide fragments in silico .
- ADMET prediction : Platforms like ADMET Predictor® estimate toxicity risks early, prioritizing compounds with favorable CNS permeability and low hERG inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
